3-Oxopentanenitrile

説明

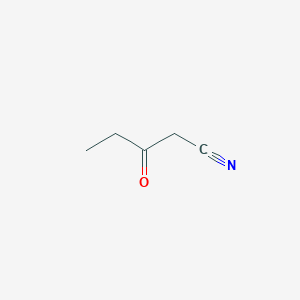

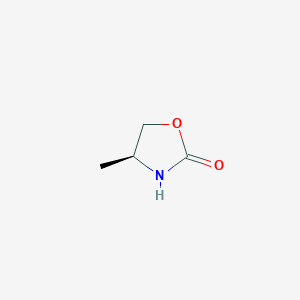

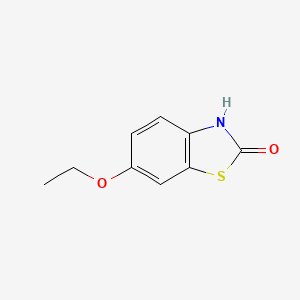

3-Oxopentanenitrile is a chemical compound with the molecular formula C5H7NO . It has an average mass of 97.115 Da and a monoisotopic mass of 97.052765 Da . It is also known by other names such as 1-Cyanobutan-2-one and 2-butanone cyanide .

Synthesis Analysis

The synthesis of 3-Oxopentanenitrile has been described in various studies. For instance, a four-component reaction involving an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile has been reported . This reaction leads to the formation of 7-amino-2-(tert-butyl)-5-aryl-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles .Molecular Structure Analysis

The molecular structure of 3-Oxopentanenitrile consists of 5 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom . The linear formula of the compound is C5H7NO .科学的研究の応用

Organic Synthesis

3-Oxopentanenitrile is used as an intermediate in organic chemistry research. Its nitrile and ketone functional groups make it a versatile compound for various chemical reactions, including condensation and nucleophilic addition processes .

Catalysis

There is also mention of its derivative, 4,4-dimethyl-3-oxopentanenitrile, being involved in a reaction with hydrazine hydrate to synthesize 3-amino-5-tert-butylpyrazole, which then acts as a catalyst in a condensation reaction between aldehyde and malononitrile .

Safety and Hazards

3-Oxopentanenitrile is toxic if swallowed, harmful in contact with skin or if inhaled, and causes skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

特性

IUPAC Name |

3-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-2-5(7)3-4-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYWUYIBEXFRFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432770 | |

| Record name | 3-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxopentanenitrile | |

CAS RN |

33279-01-5 | |

| Record name | 3-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structure and molecular formula of 3-oxopentanenitrile?

A1: 3-Oxopentanenitrile is an organic compound with the molecular formula C5H7NO. It features a nitrile group (-C≡N) and a ketone group (C=O) on a 5-carbon backbone.

Q2: How is 3-oxopentanenitrile synthesized?

A2: One established synthetic route involves a multi-step process starting from acetone. This includes the conversion of acetone to pinacol, followed by transformation to pinacolone and subsequent chlorination to α-chloropinacolone. Finally, reaction of α-chloropinacolone with sodium cyanide yields 3-oxopentanenitrile. []

Q3: What are the key reactions 3-oxopentanenitrile undergoes?

A3: 3-Oxopentanenitrile is a versatile building block in organic synthesis, participating in various reactions:

Q4: Are there computational studies on the reactivity of 3-oxopentanenitrile?

A4: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the Diels-Alder reactions of α-cyano α,β-unsaturated ketones, including derivatives of 3-oxopentanenitrile, with 2-methyl-1,3-butadiene. [] These studies provided insights into the reaction mechanism, reactivity trends, and regioselectivity.

Q5: How does the structure of 3-oxopentanenitrile impact its reactivity?

A5: The presence of both the electron-withdrawing nitrile and ketone groups significantly influences the reactivity of 3-oxopentanenitrile.

Q6: What are the potential applications of 3-oxopentanenitrile and its derivatives?

A6: While 3-oxopentanenitrile itself may not have direct applications, its synthetic versatility makes it a valuable precursor for various compounds. For instance, derivatives like 3-amino-5-tert-butylisoxazole, accessible from 3-oxopentanenitrile, hold potential as building blocks in pharmaceutical and agrochemical research. [, ] Additionally, the ability to access chiral alcohols through enzymatic reduction opens doors for the synthesis of enantiomerically pure pharmaceuticals. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

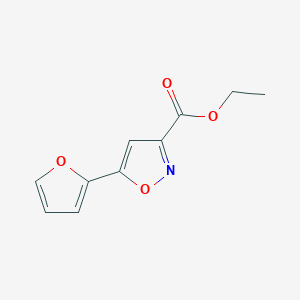

![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1588705.png)